![molecular formula C16H25N3O3S B3442576 N-[2-(4-acetyl-1-piperazinyl)-1,1-dimethylethyl]benzenesulfonamide](/img/structure/B3442576.png)
N-[2-(4-acetyl-1-piperazinyl)-1,1-dimethylethyl]benzenesulfonamide
Vue d'ensemble
Description
N-[2-(4-acetyl-1-piperazinyl)-1,1-dimethylethyl]benzenesulfonamide, commonly known as ABT-737, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) family of proteins. BCL-2 family proteins are key regulators of apoptosis, or programmed cell death, and are frequently overexpressed in cancer cells. ABT-737 has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Mécanisme D'action
ABT-737 works by binding to the hydrophobic groove of N-[2-(4-acetyl-1-piperazinyl)-1,1-dimethylethyl]benzenesulfonamide family proteins, including N-[2-(4-acetyl-1-piperazinyl)-1,1-dimethylethyl]benzenesulfonamide, BCL-XL, and BCL-W. This binding disrupts the interaction between N-[2-(4-acetyl-1-piperazinyl)-1,1-dimethylethyl]benzenesulfonamide family proteins and pro-apoptotic proteins, such as BAX and BAK, leading to the activation of the apoptotic pathway and ultimately cell death.
Biochemical and Physiological Effects
ABT-737 has been shown to induce apoptosis in cancer cells in a dose-dependent manner. In addition, ABT-737 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, some studies have suggested that ABT-737 may be less effective in certain cancer cell types, such as those with high levels of MCL-1, another member of the N-[2-(4-acetyl-1-piperazinyl)-1,1-dimethylethyl]benzenesulfonamide family.
Avantages Et Limitations Des Expériences En Laboratoire
ABT-737 has several advantages as a tool for studying apoptosis and cancer biology. It is a potent and specific inhibitor of N-[2-(4-acetyl-1-piperazinyl)-1,1-dimethylethyl]benzenesulfonamide family proteins, allowing researchers to dissect the role of these proteins in cancer cell survival and apoptosis. In addition, ABT-737 has been shown to enhance the efficacy of other cancer therapies, making it a valuable tool for combination therapy studies.
However, there are also some limitations to the use of ABT-737 in lab experiments. First, ABT-737 has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental systems. Second, ABT-737 has been shown to be less effective in certain cancer cell types, which may limit its utility in some studies.
Orientations Futures
There are several future directions for research on ABT-737 and related compounds. First, there is ongoing research to develop more potent and specific inhibitors of N-[2-(4-acetyl-1-piperazinyl)-1,1-dimethylethyl]benzenesulfonamide family proteins, with the goal of improving the efficacy and selectivity of these compounds. Second, there is interest in developing combination therapies that target multiple pathways involved in cancer cell survival and apoptosis, with the goal of improving treatment efficacy and reducing drug resistance. Finally, there is interest in exploring the role of N-[2-(4-acetyl-1-piperazinyl)-1,1-dimethylethyl]benzenesulfonamide family proteins in other disease states, such as neurodegenerative diseases and autoimmune disorders.
Applications De Recherche Scientifique
ABT-737 has been extensively studied in preclinical models of cancer, including both in vitro cell culture studies and in vivo animal models. These studies have demonstrated that ABT-737 is effective in inducing apoptosis in a variety of cancer cell types, including leukemia, lymphoma, and solid tumors. ABT-737 has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-[1-(4-acetylpiperazin-1-yl)-2-methylpropan-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-14(20)19-11-9-18(10-12-19)13-16(2,3)17-23(21,22)15-7-5-4-6-8-15/h4-8,17H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVRKELQSOGMBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(C)(C)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85200183 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[1-(4-acetylpiperazin-1-yl)-2-methylpropan-2-yl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-phenyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3442493.png)
![benzyl [(3-cyano-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)thio]acetate](/img/structure/B3442503.png)
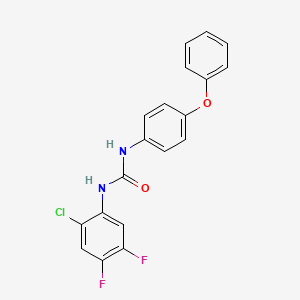
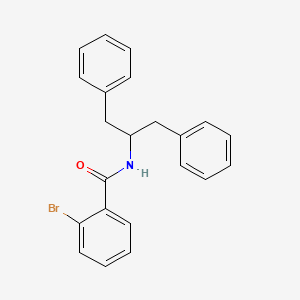
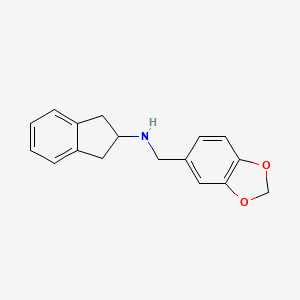
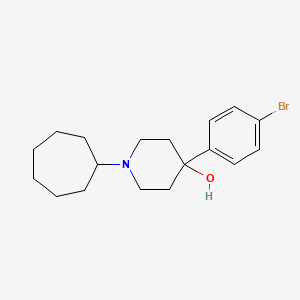
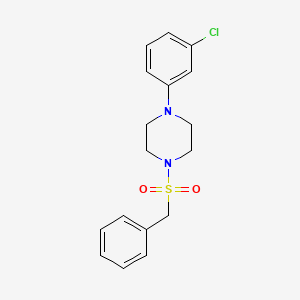

![N-(2-methoxybenzyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B3442541.png)

![4-[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid](/img/structure/B3442560.png)
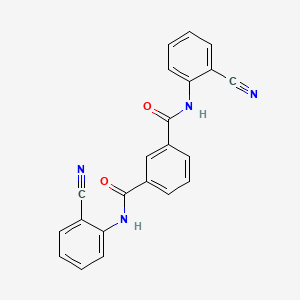
![2,4-dichloro-N-{4-[(2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B3442575.png)
![N~1~-(2-methoxybenzyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3442580.png)